

A Technical Guide to Downloading Oral Cancer Genome Sequence Data

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Compound of Interest

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This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on how to download oral cancer sequence data from two primary public repositories: the dbGENVOC database and The Cancer Genome Atlas (TCGA), accessed via the Genomic Data Commons (GDC) portal.

Overview of Data Repositories

Oral cancer genomic data, integral for research and therapeutic development, is primarily accessible through specialized databases that house curated datasets from various studies.

- **Database of GENomic Variants of Oral Cancer (dbGENVOC):** This is a specialized database focusing on genomic variants of oral cancer, with a significant representation of the Indian population. It also integrates data from international consortiums, including the TCGA Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) project, making it a valuable resource for comparative genomic analyses. The platform provides a user-friendly interface for querying, browsing, and downloading somatic and germline variant data.
- **The Cancer Genome Atlas (TCGA):** A landmark project by the National Cancer Institute and the National Human Genome Research Institute, TCGA has characterized the genomes of thousands of primary cancer and matched normal samples across 33 cancer types, including

Head and Neck Squamous Cell Carcinoma (HNSCC), which encompasses oral cancers. The vast repository of TCGA data, including genomic, transcriptomic, and epigenomic data, is accessible through the Genomic Data Commons (GDC) Data Portal.

Data Presentation: Oral Cancer Datasets

The following tables summarize the key quantitative data available for oral cancer in dbGENVOC and the TCGA-HNSCC project.

Table 1: Overview of the dbGENVOC Database

Data Category	Description
Indian Patient Cohort	~24 million somatic and germline variants from 100 whole-exome sequences and 5 whole-genome sequences.
TCGA-HNSCC Cohort	Somatic variation data from 220 patient samples from the USA.
Curated Publications	Manually curated variation data from 118 patients.
Variant Types	Single Nucleotide Variants (SNVs), Insertions, and Deletions.

Table 2: The Cancer Genome Atlas Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) Cohort

Data Category	Number of Cases	Available Data Types
Total Cases	528	Whole Exome Sequencing, RNA-Seq, miRNA-Seq, Methylation Array, etc.
Primary Tumor Samples	>500	Genomic, Transcriptomic, Epigenomic, and Proteomic data.
Matched Normal Samples	>40	Enables comparative analysis between tumor and normal tissue.

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